EO 1428

Descripción general

Descripción

EO 1428 es un inhibidor altamente específico de p38, perteneciente a la clase de aminobenzofenonas. Se dirige selectivamente a las isoformas p38 α y p38 β2, sin actividad contra p38 γ, p38 δ, ERK1/2 o JNK1 .

Métodos De Preparación

Rutas de Síntesis:: Las rutas de síntesis de EO 1428 no están ampliamente documentadas en la literatura. Normalmente se sintetiza mediante métodos de química orgánica que implican reacciones clave.

Producción Industrial:: Los detalles sobre los métodos de producción a escala industrial para this compound son escasos. Está principalmente disponible a través de proveedores especializados e instituciones de investigación.

Análisis De Reacciones Químicas

EO 1428 experimenta varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción podrían potencialmente modificar this compound, pero se necesita más investigación.

Sustitución: this compound puede sufrir reacciones de sustitución, lo que lleva a derivados con propiedades alteradas.

Los reactivos y condiciones comunes utilizados en estas reacciones siguen siendo esquivos debido a la limitada información. Los principales productos formados a partir de estas reacciones no están ampliamente caracterizados.

Aplicaciones Científicas De Investigación

EO 1428 refers to Executive Order 14028, issued by President Biden on May 12, 2021, aimed at enhancing the nation’s cybersecurity. This order outlines a comprehensive strategy for improving the security of software and information systems used by federal agencies and private sectors. Below is a detailed examination of its applications, supported by data tables and case studies.

Software Supply Chain Security

Objective : To secure the software supply chain from vulnerabilities that could be exploited by cyber adversaries.

Actions Taken:

- Federal agencies are required to implement secure software development practices.

- Development of a Software Bill of Materials (SBOM) to identify components within software applications.

Table 1: Key Components of Software Supply Chain Security

| Component | Description |

|---|---|

| Secure Software Development | Practices to ensure software is developed with security in mind. |

| SBOM | A list detailing all components in a software product, enhancing transparency. |

| Vulnerability Scanning | Regular assessments to identify and mitigate security risks in software. |

Enhanced Cybersecurity Standards

Objective : To modernize cybersecurity practices within federal agencies.

Actions Taken:

- Implementation of endpoint detection and response (EDR) solutions.

- Adoption of multi-factor authentication (MFA) and encryption standards.

Table 2: Enhanced Cybersecurity Measures

| Measure | Description |

|---|---|

| Endpoint Detection & Response | Real-time monitoring and response to potential threats at device level. |

| Multi-Factor Authentication | Additional security layer requiring multiple forms of verification. |

| Encryption | Protecting data at rest and in transit to prevent unauthorized access. |

Incident Response Framework

Objective : To establish a standardized approach for responding to cybersecurity incidents.

Actions Taken:

- Creation of a standardized playbook for incident response.

- Requirement for agencies to share threat intelligence with CISA.

Table 3: Incident Response Framework Components

| Component | Description |

|---|---|

| Standardized Playbook | A comprehensive guide for agencies on how to respond to cyber incidents. |

| Threat Intelligence Sharing | Protocols for sharing information about threats between federal agencies. |

Case Study 1: Implementation of SBOM

In a pilot program, several federal agencies adopted SBOM practices, leading to improved visibility into the software components they utilize. This initiative helped in identifying vulnerable components quickly, allowing for timely patches and updates.

Case Study 2: EDR Deployment

The Department of Homeland Security (DHS) implemented EDR solutions across its networks, resulting in a significant reduction in response times during cyber incidents. The integration allowed for real-time threat detection, which enhanced overall security posture.

Mecanismo De Acción

El mecanismo de acción de EO 1428 implica la inhibición de p38, una cinasa crucial involucrada en las respuestas al estrés, la inflamación y la supervivencia celular. Al dirigirse a p38 α y p38 β2, this compound modula las vías de señalización aguas abajo, afectando la expresión génica y los procesos celulares.

Comparación Con Compuestos Similares

La singularidad de EO 1428 radica en su inhibición selectiva de p38 α y p38 β2. Compuestos similares incluyen otros inhibidores de p38, como SB203580 y VX-745, pero sus especificidades difieren.

Actividad Biológica

EO 1428 is a selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. This compound has garnered attention due to its significant anti-inflammatory properties and its potential applications in various therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and relevant research findings.

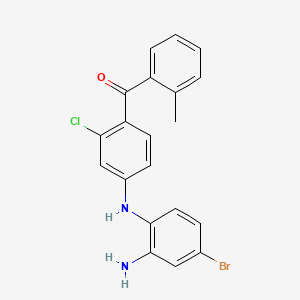

- Chemical Name: (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone

- Molecular Formula: C20H16BrClN2O

- Molecular Weight: 415.71 g/mol

- Purity: ≥98%

This compound selectively inhibits p38α and p38β MAPKs, which are critical in the signaling pathways involved in inflammatory responses. The compound shows no activity against p38γ, p38δ, ERK1/2, or JNK1, making it a highly specific agent for targeted therapy .

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of several inflammatory cytokines:

| Cytokine | IC50 (nM) |

|---|---|

| IL-8 | 4 |

| TNF-α | 5 |

| IL-6 | 17 |

| IL-1β | 30 |

| IL-10 | 74 |

These IC50 values indicate that this compound is particularly potent against IL-8 and TNF-α, which are key players in inflammatory processes .

Preclinical Studies

Anti-inflammatory Activity

In murine models of acute and chronic dermatitis, this compound demonstrated significant anti-inflammatory effects. The compound effectively reduced inflammation markers and improved clinical symptoms associated with dermatitis .

Case Study: Dermatitis Models

In a controlled study involving mice with induced dermatitis, treatment with this compound resulted in:

- Reduction in Inflammatory Scores: A marked decrease in clinical scores was observed.

- Histological Improvements: Histopathological examination revealed reduced infiltration of inflammatory cells in treated groups compared to controls.

These findings indicate that this compound could be beneficial in managing skin inflammatory conditions.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Research indicates that combining this compound with other anti-inflammatory agents may enhance its efficacy. For instance, when used alongside corticosteroids, there was a notable reduction in required dosages while maintaining therapeutic effects .

- Impact on TACE Activity : At a concentration of 1 μM, this compound significantly attenuates LPS-induced tumor necrosis factor α-converting enzyme (TACE) activity upregulation, suggesting its role in modulating key inflammatory pathways .

Propiedades

IUPAC Name |

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLCHNAEZNGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185914 | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321351-00-2 | |

| Record name | EO-1428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EO-1428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.